(R)-3-(Fmoc-amino)pyrrolidine HCl
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Overview
Description
®-3-(Fmoc-amino)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring with an amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Fmoc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group on the pyrrolidine ring with the Fmoc group. This can be achieved through a reaction with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-3-(Fmoc-amino)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to obtain a product that meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
®-3-(Fmoc-amino)pyrrolidine hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with various electrophiles.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation and reduction reactions, altering its chemical properties.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrolidine ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the pyrrolidine ring.
Major Products
Deprotection: The major product is the free amino pyrrolidine.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Scientific Research Applications
®-3-(Fmoc-amino)pyrrolidine hydrochloride has numerous applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of ®-3-(Fmoc-amino)pyrrolidine hydrochloride primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Fmoc-amino)pyrrolidine hydrochloride: The enantiomer of ®-3-(Fmoc-amino)pyrrolidine hydrochloride.
Fmoc-protected amino acids: Other amino acids protected by the Fmoc group, such as Fmoc-lysine and Fmoc-arginine.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one.
Uniqueness
®-3-(Fmoc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination makes it particularly useful in the synthesis of chiral peptides and proteins, where stereochemistry is crucial for biological activity.
Biological Activity
(R)-3-(Fmoc-amino)pyrrolidine hydrochloride is a significant compound in the field of organic chemistry and biochemistry, particularly known for its utility in peptide synthesis. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies, supported by data tables and findings from diverse sources.
Overview of the Compound
(R)-3-(Fmoc-amino)pyrrolidine HCl features a pyrrolidine ring with an amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This structural configuration allows it to act as a stable building block in peptide synthesis, facilitating the formation of peptide bonds while preventing premature reactions during synthesis processes.
The primary mechanism of action for this compound is its role as a protected amino acid derivative. The Fmoc group serves to protect the amino functionality during peptide synthesis, which can be removed under mild conditions using bases such as piperidine. Upon deprotection, the free amino group can engage in peptide bond formation, crucial for synthesizing peptides and proteins.
Peptide Synthesis
This compound is extensively used in solid-phase peptide synthesis (SPPS). Its stability and ease of deprotection make it an ideal candidate for creating complex peptides. The compound can participate in various coupling reactions with other amino acids to form longer peptide chains.
Drug Development
In medicinal chemistry, this compound is employed in developing peptide-based drugs. Its ability to facilitate the synthesis of bioactive peptides positions it as a valuable tool in therapeutic research .
Bioconjugation and Material Science
The compound is also utilized in bioconjugation, where peptides are linked to other biomolecules for research purposes. Additionally, due to its self-assembly properties, it finds applications in material science for developing functional materials.
Study on Solvent Effects in Peptide Synthesis
A recent study explored the efficiency of this compound in different solvent systems for Fmoc removal. The use of less polar solvent mixtures showed comparable crude peptide purities when using pyrrolidine as a base instead of piperidine. This finding suggests that this compound can be effectively utilized in greener synthesis protocols .
Analgesic Activity of Bioconjugates
Research investigating bioconjugates synthesized using Fmoc chemistry revealed that while free pyrrole acids exhibited strong analgesic activity, their combination with peptide structures led to improved hydrolytic stability. This study highlights the potential biological activity associated with derivatives of this compound .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Use |
---|---|---|
(S)-3-(Fmoc-amino)pyrrolidine HCl | Enantiomer | Peptide synthesis |
Fmoc-protected amino acids | General class | Building blocks for peptides |
Boc-protected amino acids | General class | Alternative protection strategy |
This compound stands out due to its specific stereochemistry and the unique properties imparted by the pyrrolidine ring, making it particularly advantageous for certain synthetic pathways compared to other protected amino acids.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3R)-pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-13-9-10-20-11-13)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,21,22)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZBVHPYOLIGBQ-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.